molecular formula C12H14Cl2N2 B1434089 2-(4-Chlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride CAS No. 101646-03-1

2-(4-Chlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride

Cat. No.: B1434089
CAS No.: 101646-03-1
M. Wt: 257.16 g/mol
InChI Key: XNOBUPGKIDTCNU-UHFFFAOYSA-N
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Description

The compound “2-(4-Chlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride” does not have a lot of information available. It seems to be a complex organic compound that contains a pyrrolidine ring, a nitrile group, and a chlorophenyl group .

Scientific Research Applications

Molecular Capsule Formation

Pyrrogallolarenes were synthesized to form molecular capsules that encapsulate various cations, demonstrating the compound's potential in creating stable molecular assemblies for encapsulation purposes (Shivanyuk et al., 2003).

Spectroscopic Identification and Derivatization

The compound was identified and characterized through a combination of GC-MS, IR, NMR, electronic absorption spectroscopy, and single-crystal X-ray diffraction methods. This research highlights its use in forensic science for the identification and characterization of novel substances (Nycz et al., 2016).

Cyclometalation and Dehydrogenation

The compound was involved in the reaction with metal complexes, leading to the formation of cyclometalated complexes. This indicates its potential role in catalysis and the synthesis of new materials (Barloy et al., 2011).

Synthesis and Microbiological Activity

Derivatives of the compound were synthesized and showed significant bacteriostatic and antituberculosis activity, suggesting its potential in pharmaceutical applications and drug development (Miszke et al., 2008).

Homochiral Covalent Organic Framework

The compound was used in the synthesis of a key intermediate for clopidogrel, a widely used antiplatelet and antithrombotic drug. This highlights its importance in the synthesis of drug intermediates and active pharmaceutical ingredients (Ma et al., 2020).

Mechanism of Action

Properties

IUPAC Name

2-(4-chlorophenyl)-2-pyrrolidin-1-ylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2.ClH/c13-11-5-3-10(4-6-11)12(9-14)15-7-1-2-8-15;/h3-6,12H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOBUPGKIDTCNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C#N)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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